![molecular formula C20H25FN4O2 B4879837 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4879837.png)
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
Overview
Description
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, also known as Compound A, is a small molecule drug that has been developed for various scientific research applications. It belongs to the class of pyrazol compounds and has been found to have potential therapeutic effects in various diseases.
Mechanism of Action
The exact mechanism of action of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various disease processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. It has also been found to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to induce cell death in cancer cells and inhibit their growth and proliferation. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A is that it is a small molecule drug that can be easily synthesized and modified. It has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A is that it has not yet been extensively studied in humans, and its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for the research on N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A. One direction is to further study its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. In addition, further studies are needed to determine its pharmacokinetic properties and potential side effects in humans.
Scientific Research Applications
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide A has been found to have potential therapeutic effects in various diseases. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14(2)13-19(26)23-18-7-10-22-25(18)15-8-11-24(12-9-15)20(27)16-5-3-4-6-17(16)21/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCBZAQCYVEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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